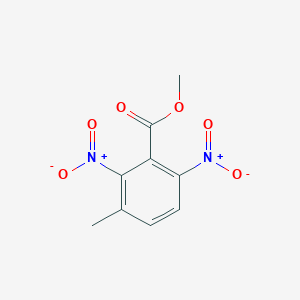

Methyl 3-methyl-2,6-dinitrobenzoate

Description

Substituted benzoate (B1203000) esters are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid methyl ester, with additional functional groups at various positions on the ring. These compounds are pivotal in organic synthesis and serve as key intermediates for creating more complex molecules. organic-chemistry.orgmdpi.com Their utility stems from the reactivity of the ester group and the influence of the substituents on the aromatic ring.

The synthesis of benzoate esters is commonly achieved through the esterification of the corresponding benzoic acid. A classic method involves reacting the benzoic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. mdpi.comprepchem.com The reaction is typically heated to reflux to drive the equilibrium towards the product. prepchem.com The nature of the substituents on the benzoic acid can influence the reaction rate and conditions required.

The chemical properties of substituted benzoate esters are diverse. The ester functional group can undergo hydrolysis back to the carboxylic acid and alcohol, a reaction whose rate is sensitive to the electronic effects of the ring substituents. researchgate.netnih.gov Electron-withdrawing groups, for instance, can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. chegg.com This tunable reactivity makes substituted benzoate esters valuable tools in the study of reaction mechanisms and linear free-energy relationships. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O6 |

|---|---|

Molecular Weight |

240.17 g/mol |

IUPAC Name |

methyl 3-methyl-2,6-dinitrobenzoate |

InChI |

InChI=1S/C9H8N2O6/c1-5-3-4-6(10(13)14)7(9(12)17-2)8(5)11(15)16/h3-4H,1-2H3 |

InChI Key |

SCIWKZQHKNQLKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization of Nitrobenzoate Derivatives in Organic Chemistry

Nitrobenzoate derivatives are a specific subset of substituted benzoate (B1203000) esters where one or more nitro groups (NO₂) are attached to the benzene (B151609) ring. The presence of the strongly electron-withdrawing nitro group significantly alters the electronic properties of the molecule. chegg.com This has profound effects on the compound's reactivity and physical characteristics.

The synthesis of nitrobenzoate esters often involves the nitration of a pre-existing benzoate ester. For example, methyl 3-nitrobenzoate is prepared by the nitration of methyl benzoate using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chemhume.co.ukyoutube.com The ester group is a meta-directing deactivator, so the nitro group is primarily added to the 3-position. youtube.com The reaction is typically carried out at low temperatures to control the reaction rate and prevent multiple nitrations. youtube.com

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution but enhances the reactivity of the carbonyl group towards nucleophiles. chegg.com This makes nitrobenzoate esters useful in various synthetic transformations. Their physical properties are also distinct; they are often crystalline solids with relatively high melting points compared to their non-nitrated counterparts. chemsrc.comchemicalbook.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a sterically crowded system like Methyl 3-methyl-2,6-dinitrobenzoate, these calculations are crucial for understanding the interplay of electronic and steric effects that dictate its structure.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. mdpi.com Ab initio methods, while typically more computationally intensive, derive their results from first principles without empirical parameterization.

For molecules similar to this compound, calculations are often performed with various basis sets, such as Pople-style basis sets like 6-31G* or 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions which are important for anions and systems with lone pairs. mdpi.comresearchgate.net These calculations are employed to fully optimize the molecular geometry, determine the energies of different conformers, calculate vibrational frequencies, and predict spectroscopic properties. researchgate.net Studies on related nitroaromatic compounds have shown that methods like B3LYP can provide satisfactory results for predicting structural parameters and vibrational frequencies. researchgate.net

Table 1: Overview of Computational Methods Applied to Related Aromatic Nitro Compounds

| Compound Studied | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 3-nitrobenzoate | DFT (B3LYP, B3PW91), HF | 6-31G*, 6-31+G(d,p) | Determined stable rotational isomers and calculated barriers to rotation and vibrational properties. | researchgate.net |

| Benzofuroxan Derivatives | DFT (B3LYP) | 6-311++G(d,p) | Fully optimized molecular structures and calculated heats of formation for high-energy materials. | mdpi.com |

Conformational Energy Landscape and Rotational Barriers

The conformational landscape of this compound is primarily defined by rotation around three key single bonds: the bond connecting the ester group to the benzene (B151609) ring (C(ar)-C(ester)) and the two bonds connecting the nitro groups to the ring (C(ar)-N). The energy associated with these rotations gives rise to a rotational barrier, which is the energy required for a full 360° rotation around a bond. ucla.edu

In this molecule, significant steric hindrance is expected between the methyl group at the C3 position and the adjacent nitro group at C2, as well as between the nitro group at C6 and the ester group at C1. This steric clash, also known as torsional strain, dictates that the most stable conformation will involve the rotation of the nitro and ester groups out of the plane of the benzene ring to minimize repulsive forces. libretexts.org The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the barrier to rotation. ucla.edulibretexts.org For substituted ethanes, each additional methyl group can increase the rotational barrier by approximately 0.5 kcal/mol. msu.edu In the case of this compound, the presence of multiple bulky substituents in ortho positions leads to substantially higher rotational barriers for the nitro and ester groups compared to less substituted analogs.

In this isomer, the substituents are forced to adopt a non-planar conformation to relieve steric strain. The methyl ester group is twisted out of the plane of the benzene ring, and the two nitro groups adopt significantly different orientations. One nitro group, positioned between two hydrogen atoms, is only slightly twisted, while the other nitro group, situated next to a methyl group, is forced into a nearly perpendicular orientation. nih.govnih.gov This loss of planarity reduces the electronic conjugation between the nitro and ester groups and the aromatic π-system. A similar, if not more pronounced, deviation from planarity is expected for this compound due to the ortho-positioning of both nitro groups relative to the ester and methyl substituents.

Table 2: Experimental Dihedral Angles in the Isomer Methyl 2-methyl-3,5-dinitrobenzoate

| Functional Group | Dihedral Angle with Benzene Ring | Reference |

|---|---|---|

| Methyl Ester Group | 24.27° | nih.govnih.gov |

| Nitro Group (at C5) | 4.2° | nih.govnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how molecules behave over time, including their interactions in condensed phases.

In the solid phase, the crystal packing of dinitroaromatic compounds is governed by a combination of intermolecular forces. Analysis of the crystal structures of related molecules like methyl 3,5-dinitrobenzoate (B1224709) and its 2-methyl isomer reveals that C–H⋯O interactions are prominent. nih.govresearchgate.net These weak hydrogen bonds often link molecules into chains or more complex three-dimensional networks. researchgate.net In addition to these specific interactions, π–π stacking between aromatic rings can also play a role in stabilizing the crystal lattice. researchgate.netrsc.org

In solution, the dynamic behavior is dictated by interactions between the solute and solvent molecules. The highly polar nitro and ester groups of this compound would engage in strong dipole-dipole interactions with polar solvent molecules. These interactions are crucial for understanding solubility and the conformational preferences of the molecule in different environments.

The conformation of aromatic nitro compounds can be significantly influenced by the surrounding solvent. publish.csiro.aupublish.csiro.au Studies have shown that highly polar solvents, such as dimethyl sulphoxide (DMSO), can interact strongly with the nitro group. publish.csiro.auunimelb.edu.au This interaction can create a "solvent sheath" around the nitro group, effectively increasing its steric bulk. publish.csiro.au

This increased steric demand can force the nitro group to twist further out of the plane of the aromatic ring than it would in the gas phase or in a non-polar solvent. This solvent-induced conformational change alters the electronic structure and can impact the molecule's reactivity and spectroscopic properties. For nitroaromatic compounds, the polarity of the solvent can also affect the energy levels of the excited states, influencing photophysical pathways such as intersystem crossing. nih.gov Therefore, the conformational equilibrium of this compound in solution is a dynamic process sensitive to the nature of the solvent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. researchgate.netuq.edu.au It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or basicity. researchgate.netyoutube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the presence of two electron-withdrawing nitro (-NO₂) groups is expected to significantly lower the energy levels of both the HOMO and LUMO. This effect is due to the strong inductive and resonance effects of the nitro groups, which pull electron density away from the benzene ring. The methyl (-CH₃) group, being a weak electron-donating group, would have a counteracting but much less pronounced effect. The methyl ester (-COOCH₃) group also acts as an electron-withdrawing group.

Consequently, the HOMO of this compound would likely be localized on the benzene ring, but with significant contributions from the oxygen atoms of the nitro groups. The LUMO is expected to be predominantly distributed over the nitro groups and the carbonyl carbon of the ester group, indicating these as the primary sites for nucleophilic attack. The significant electron-withdrawing nature of the substituents would result in a relatively large HOMO-LUMO gap, suggesting that this compound is a kinetically stable molecule with moderate reactivity.

Table 1: Expected Frontier Molecular Orbital Properties for this compound

| Parameter | Expected Value/Characteristic | Influence of Substituents |

|---|---|---|

| EHOMO | Low energy level | Lowered by two -NO₂ groups and -COOCH₃ group. |

| ELUMO | Low energy level | Significantly lowered by two -NO₂ groups and -COOCH₃ group. |

| HOMO-LUMO Gap (ΔE) | Relatively large | Increased by the strong electron-withdrawing nature of the nitro groups. |

| Reactivity | Kinetically stable, moderately reactive electrophile | The electron-deficient aromatic ring is susceptible to nucleophilic attack. |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. Given the molecular structure, the most significant interactions would likely involve the oxygen atoms of the nitro and ester groups and the hydrogen atoms of the methyl group and the benzene ring.

Studies on similar nitrobenzoate derivatives have shown that O···H/H···O interactions are typically dominant, often accounting for a substantial percentage of the total intermolecular contacts. ntu.edu.sg Therefore, in a hypothetical crystal structure of this compound, we would anticipate strong C—H···O hydrogen bonds. Additionally, H···H contacts are generally abundant and contribute significantly to the crystal packing. ntu.edu.sg Other notable interactions would likely include C···H/H···C contacts. ntu.edu.sg The presence of the nitro groups might also lead to O···O and N···O short contacts.

Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Description |

|---|---|---|

| O···H/H···O | High | Arising from interactions between the oxygen atoms of the nitro and ester groups and hydrogen atoms of the methyl group and aromatic ring. |

| H···H | Significant | Representing van der Waals forces between hydrogen atoms on adjacent molecules. |

| C···H/H···C | Moderate | Interactions involving the carbon atoms of the benzene ring and methyl groups with hydrogen atoms. |

| C···C | Possible | Potential π-π stacking interactions between the aromatic rings of adjacent molecules. |

| N···O/O···N | Possible | Short contacts involving the nitro groups of neighboring molecules. |

Advanced Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Pathways

The synthesis of Methyl 3-methyl-2,6-dinitrobenzoate is achieved through the electrophilic nitration of a suitable precursor, typically methyl 3-methylbenzoate. This process involves the sequential introduction of two nitro groups onto the aromatic ring.

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). It is generated by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. purechemistry.orglibretexts.org Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. masterorganicchemistry.comjove.com

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The subsequent electrophilic attack on the aromatic ring of the substrate, such as methyl 3-methylbenzoate, is a multi-step process. quizlet.com The regioselectivity, or the specific position of the attack, is directed by the existing substituents on the ring. rsc.org

In the starting material, methyl 3-methylbenzoate, there are two directing groups:

Methyl group (-CH₃): An activating, ortho, para-director.

Methyl ester group (-COOCH₃): A deactivating, meta-director. scribd.com

The first nitration is a result of the combined influence of these groups. The methyl group directs incoming electrophiles to positions 2, 4, and 6, while the ester group directs to positions 5. The activating nature of the methyl group makes the ring more reactive than benzene (B151609), but the deactivating ester group tempers this reactivity. The positions ortho and para to the methyl group are the most likely sites of attack.

For the second nitration, the ring is now substituted with a methyl group, an ester group, and one nitro group. The presence of two deactivating groups (ester and nitro) makes the ring significantly less reactive, requiring harsh reaction conditions. quizlet.com The positions for the second attack are guided by all three substituents, leading to the formation of the 2,6-dinitro product.

Substituent effects are critical in determining the feasibility and outcome of the dinitration process. These effects can be divided into electronic and steric factors. mnstate.edu

Electronic Effects: The methyl group is electron-donating through an inductive effect, enriching the electron density of the aromatic ring, particularly at the ortho and para positions. mnstate.edu Conversely, the methyl ester and nitro groups are strongly electron-withdrawing, deactivating the ring towards further electrophilic attack. umkc.eduquizlet.com This deactivation is why the second nitration step is considerably slower and requires more forcing conditions than the first. The presence of the first nitro group makes the ring much less nucleophilic. mnstate.edu

Steric Effects: Steric hindrance can also play a role in directing the substitution. The bulky nature of the substituents may impede the approach of the nitronium ion to adjacent positions. mnstate.edu In the formation of this compound, the final substitution pattern, with nitro groups flanking the methyl ester, suggests that electronic effects are the predominant guiding force, though steric hindrance likely influences reaction rates.

Nucleophilic Reactions at the Ester Moiety

The ester functional group in this compound is a site for nucleophilic attack, primarily leading to hydrolysis or transesterification.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemguide.co.uk The reaction can be catalyzed by either acid or base. libretexts.orgstudysmarter.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org This reaction is reversible, and to drive it to completion, a large excess of water is typically used. chemguide.co.uk The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of methanol (B129727). libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the leaving alcohol. chemistrysteps.com Saponification is generally a more efficient method for ester hydrolysis than the acid-catalyzed route. libretexts.org

Neutral Hydrolysis: The reaction of the ester with water alone is extremely slow and not a practical method for hydrolysis. chemguide.co.uk

The kinetics of hydrolysis for this compound are expected to be significantly influenced by the two bulky nitro groups at the ortho positions. These groups create substantial steric hindrance around the carbonyl center, impeding the approach of the nucleophile (water or hydroxide ion). This steric shielding would likely result in slower hydrolysis rates compared to unhindered esters like methyl benzoate (B1203000).

| Hydrolysis Type | Catalyst/Reagent | Key Features | Products for this compound |

|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl | Reversible; requires excess water to favor products. chemguide.co.uk | 3-methyl-2,6-dinitrobenzoic acid + Methanol |

| Base-Catalyzed | Aqueous NaOH or KOH | Irreversible; forms a carboxylate salt. chemistrysteps.com | Sodium 3-methyl-2,6-dinitrobenzoate + Methanol |

| Neutral | Water | Extremely slow; not synthetically useful. chemguide.co.uk | 3-methyl-2,6-dinitrobenzoic acid + Methanol |

Transesterification is a process where the -OR' group of an ester is exchanged with an -OR'' group from another alcohol. The reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce ethyl 3-methyl-2,6-dinitrobenzoate and methanol. Similar to hydrolysis, the steric hindrance from the ortho-nitro groups would be a major factor affecting the reaction rate, likely requiring forcing conditions to proceed efficiently.

Reduction Chemistry of Aromatic Nitro Groups

The two nitro groups on the aromatic ring are readily susceptible to reduction, providing a synthetic route to aromatic amines. A variety of reducing agents can accomplish this transformation. wikipedia.org

The reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) compounds, before yielding the final amine. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is often clean and efficient. The hydrogenation of dinitroaromatic compounds can be carried out to produce the corresponding diamines. google.com

Metal/Acid Reduction: A classic method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This method is robust and widely applicable.

The selective reduction of one nitro group in a dinitro compound can sometimes be achieved using specific reagents, such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide, although the symmetrical nature of the nitro groups in the target molecule might make selective reduction challenging. wikipedia.org

| Method | Reagents | Typical Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Aromatic Amine | Often provides high yields and purity. masterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Aromatic Amine | A traditional and effective method. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine with Raney Ni or Pd/C | Aromatic Amine | Avoids the use of high-pressure hydrogen gas. researchgate.net |

| Sulfide Reduction | Na₂S, NaHS, or (NH₄)₂S | Nitroaniline | Can sometimes achieve selective reduction of one nitro group. wikipedia.org |

The reduction of this compound to Methyl 3-methyl-2,6-diaminobenzoate converts the strongly electron-withdrawing nitro groups into strongly electron-donating amino groups, which dramatically alters the chemical properties of the aromatic ring. masterorganicchemistry.com

Reactions Involving Alkyl Side Chains on the Aromatic Ring

The methyl group on the aromatic ring of this compound offers another site for chemical modification, allowing for the introduction of further functionality.

The methyl group can be halogenated, typically through a free-radical mechanism. This reaction is usually initiated by UV light or a radical initiator like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions are critical to ensure that halogenation occurs on the side chain rather than on the aromatic ring itself chemguide.co.uk.

For example, the reaction of this compound with NBS in the presence of a radical initiator like benzoyl peroxide would lead to the formation of Methyl 3-(bromomethyl)-2,6-dinitrobenzoate. This benzylic bromide is a highly reactive intermediate.

The resulting haloalkyl group is a versatile handle for a variety of subsequent nucleophilic substitution reactions. For instance, the bromomethyl derivative can react with:

Hydroxide ions (OH⁻) to form the corresponding alcohol, Methyl 3-(hydroxymethyl)-2,6-dinitrobenzoate.

Cyanide ions (CN⁻) to introduce a nitrile group, yielding Methyl 3-(cyanomethyl)-2,6-dinitrobenzoate. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines to form substituted aminomethyl compounds. For example, a patent describes the reaction of methyl 2-bromomethyl-3-nitrobenzoate with 2,6-dioxopiperidin-3-ammonium chloride in the presence of a base to form an intermediate in the synthesis of Lenalidomide google.com. This highlights the utility of such side-chain halogenated intermediates.

Alkoxides to form ethers.

These subsequent functionalizations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider range of complex molecules.

Environmental Occurrence and Degradation Pathways of Dinitrobenzoate Compounds

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For dinitrobenzoates, this primarily involves reactions with light (photolysis), heat (thermolysis), and water (hydrolysis).

Photolytic decomposition, or photodegradation, is a significant abiotic pathway for the transformation of nitroaromatic compounds in the environment. rsc.org The process is initiated by the absorption of light, typically in the UV spectrum, which can lead to the breakdown of the molecule. For nitroaromatic compounds, this can involve the transformation of the nitro groups and cleavage of the aromatic ring. nih.gov

In studies on related nitroaromatic compounds, photodegradation in aqueous solutions, particularly when enhanced by processes like the UV/H₂O₂ method, has been shown to be effective. nih.govrsc.org This process generates highly reactive hydroxyl radicals that attack the aromatic ring. Intermediates can include nitrophenols, catechols, and eventually smaller organic acids like formic and oxalic acid, indicating ring cleavage. nih.gov The presence of other substances in the water can also influence the rate and byproducts of photolytic decomposition.

Table 1: Photodegradation of Related Nitroaromatic Compounds

| Compound | Conditions | Key Findings | Reference |

|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ Process | Degradation follows first-order kinetics. Initial products include o-, m-, and p-nitrophenol. Quantum yields for decay estimated at 0.30-0.36. | nih.gov |

| Nitrophenols | UV/H₂O₂ Process | Decay rate constants are in the range of 10-2 s-1. Quantum yields for decay are between 0.31-0.54. | nih.gov |

| General Nitroaromatics | Advanced Oxidation Processes (AOPs) | AOPs using photon energy are noted for being rapid, energy-efficient, and safe for remediation. | rsc.org |

The thermal decomposition of nitroaromatic compounds is a critical area of study, particularly for energetic materials. nih.gov When subjected to high temperatures, these molecules undergo complex reactions that lead to the evolution of gases and the formation of solid residues.

Studies on similar energetic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), reveal that initial decomposition steps involve the interaction between adjacent amino and nitro groups, forming water and furazan (B8792606) rings. nih.gov However, recent research has also shown that breakdown of the benzene (B151609) ring itself, releasing CO₂, occurs at the onset of thermal decomposition. nih.gov For dinitroaromatic compounds, the process typically involves the release of nitrogen oxides (NOₓ), such as NO₂. nih.govresearchgate.net The specific products and decomposition temperatures depend on the molecular structure and heating conditions. nih.govosti.gov For instance, molecular dynamics simulations of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) show that N₂ is a dominant product, with NO₂ also being significant during the initial heating phase. nih.govresearchgate.net

Table 2: Thermal Decomposition Characteristics of Related Nitroaromatic Compounds

| Compound | Technique/Study Type | Key Observations | Reference |

|---|---|---|---|

| TATB (1,3,5-triamino-2,4,6-trinitrobenzene) | Isotopic Substitution & Mass Spectrometry | Decomposition involves both furazan formation (producing H₂O) and early breakdown of the carbon ring (producing CO₂). | nih.gov |

| DNBT (5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole) | Reactive Molecular Dynamics Simulation | N₂ is the dominant final gas product. NO₂ is a major gas product during the initial heating process. | nih.govresearchgate.net |

| Dinitroalkanes | Static High-Pressure Thermal Explosion | Decomposition rate increases with both temperature and pressure. | dtic.mil |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like Methyl 3-methyl-2,6-dinitrobenzoate, this primarily involves the cleavage of the ester bond to form the corresponding carboxylic acid (3-methyl-2,6-dinitrobenzoic acid) and alcohol (methanol). The rate of this reaction is highly dependent on pH.

Studies on the hydrolysis of methyl benzoates show that the reaction is significantly faster under alkaline (basic) conditions due to the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester group. oieau.frquora.com Research on the alkaline hydrolysis of the related compound, Methyl 3,5-dinitrobenzoate (B1224709), revealed that in addition to ester hydrolysis, nucleophilic attack by the hydroxide ion can also occur on the aromatic ring, leading to the formation of colored, stable intermediates known as Meisenheimer complexes. acs.orgresearchgate.net The presence of electron-withdrawing nitro groups on the benzene ring makes the ester more susceptible to this nucleophilic attack. oieau.fr In acidic or neutral water, the hydrolysis of such esters is generally much slower. oieau.fr

Table 3: Hydrolysis Data for Substituted Methyl Benzoates

| Compound | Condition | Finding | Reference |

|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | Alkaline (aq. NaOH in DMSO) | Evidence for competition between attack at the carbonyl carbon (hydrolysis) and the aryl carbon (Meisenheimer complex formation). | acs.orgresearchgate.net |

| Methyl 4-nitrobenzoate | pH > 5 | The presence of a 4-nitro group significantly increases the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). | oieau.fr |

| Methyl Benzoates (general) | Aqueous Solution | The rate of hydrolysis is consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. | oieau.fr |

Role As an Advanced Chemical Intermediate and Building Block

Precursor in Complex Organic Syntheses

The structural features of Methyl 3-methyl-2,6-dinitrobenzoate position it as a potential precursor in multi-step organic syntheses. The interplay of its functional groups allows for sequential and controlled modifications to build intricate molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings, while heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. researchgate.netnih.gov The synthesis of such structures often involves the strategic use of functionalized benzene derivatives.

A comprehensive review of available scientific literature and chemical databases did not yield specific examples or detailed research findings on the direct use of this compound as a starting material for the synthesis of polycyclic aromatic compounds or specific families of heterocycles. While its structural isomer, Methyl 2-methyl-3,5-dinitrobenzoate, has been identified as an intermediate in the synthesis of isocoumarins (a type of heterocyclic compound), similar applications for the 3-methyl-2,6-dinitro isomer are not documented in the reviewed sources. nih.gov

Pharmaceutical synthesis relies heavily on versatile building blocks to construct complex active pharmaceutical ingredients (APIs). Nitroaromatic compounds are frequently used as precursors to amino derivatives, which are common moieties in drug molecules.

While related dinitrobenzoate derivatives serve as intermediates in pharmaceutical synthesis—for instance, Methyl 2-methyl-3-nitrobenzoate is a precursor in the synthesis of Lenalidomide—a detailed search of the scientific and patent literature did not reveal documented instances of this compound being utilized as a key intermediate in the construction of advanced pharmaceutical intermediates. google.com

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of novel organic molecules. Nitroaromatic compounds can be important precursors in this field.

Despite the general utility of nitroaromatics in agrochemical synthesis, specific research detailing the application of this compound as a precursor for agrochemicals was not found in the surveyed literature.

Applications in Specialty Chemical Manufacturing

Specialty chemicals are produced for specific end-uses and are valued for their performance properties. The synthesis of these chemicals often requires unique intermediates.

Azo dyes, a significant class of synthetic colorants, are characterized by the -N=N- linkage and are synthesized by coupling a diazonium ion with an aromatic amine or phenol. youtube.com The synthesis of the necessary amine precursors can start from nitroaromatic compounds through reduction.

However, a review of the literature on dye and pigment synthesis did not provide specific examples of this compound being used as an intermediate in the production of dyes or pigments. The industry utilizes a wide array of benzene and naphthalene (B1677914) derivatives, but the role of this specific isomer is not highlighted in the available research. epa.gov

The development of new materials with tailored properties is an ongoing area of research. Functionalized aromatic compounds can be incorporated into polymers or other materials to impart specific characteristics.

There is no readily available information in scientific databases or materials science literature that describes the integration of this compound into novel materials or coatings as a monomer or functional additive.

Research Reagent in Mechanistic Organic Chemistry Studies

While specific mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, its structure makes it a relevant substrate for investigating the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient aromatic ring, due to the two nitro groups, is highly activated towards attack by nucleophiles.

Studies on related dinitrobenzene derivatives have shown that these compounds readily undergo SNAr reactions where a leaving group on the ring is displaced by a nucleophile. researchgate.netjuniperpublishers.com In the case of this compound, while there isn't a typical leaving group like a halide, the potential for substitution reactions still exists, particularly under forcing conditions or with highly reactive nucleophiles. The steric hindrance provided by the methyl group ortho to one of the nitro groups would be expected to influence the regioselectivity of such reactions, making it an interesting subject for mechanistic investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.